Cas no 2137650-54-3 (1-(2-Bromo-3-methylbenzyl)pyrrolidine)

1-(2-Bromo-3-methylbenzyl)pyrrolidine 化学的及び物理的性質
名前と識別子
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- 1-(2-Bromo-3-methylbenzyl)pyrrolidine
- 1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine
- Pyrrolidine, 1-[(2-bromo-3-methylphenyl)methyl]-
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- インチ: 1S/C12H16BrN/c1-10-5-4-6-11(12(10)13)9-14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3
- InChIKey: GGKIUVBCCFUHBR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CC=CC=1CN1CCCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 3.2
1-(2-Bromo-3-methylbenzyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763430-0.25g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 0.25g |
$513.0 | 2024-05-22 | |
Enamine | EN300-763430-5.0g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 5.0g |
$1614.0 | 2024-05-22 | |
Enamine | EN300-763430-1.0g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 1.0g |
$557.0 | 2024-05-22 | |
Enamine | EN300-763430-0.5g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 0.5g |
$535.0 | 2024-05-22 | |
Enamine | EN300-763430-0.05g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 0.05g |
$468.0 | 2024-05-22 | |
Enamine | EN300-763430-2.5g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 2.5g |
$1089.0 | 2024-05-22 | |
Enamine | EN300-763430-10.0g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 10.0g |
$2393.0 | 2024-05-22 | |
Enamine | EN300-763430-0.1g |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine |
2137650-54-3 | 95% | 0.1g |
$490.0 | 2024-05-22 |
1-(2-Bromo-3-methylbenzyl)pyrrolidine 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
1-(2-Bromo-3-methylbenzyl)pyrrolidineに関する追加情報
Professional Introduction to Compound with CAS No. 2137650-54-3 and Product Name: 1-(2-Bromo-3-methylbenzyl)pyrrolidine
The compound CAS No. 2137650-54-3, chemically known as 1-(2-Bromo-3-methylbenzyl)pyrrolidine, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and medicinal chemistry. The presence of both bromine and methyl substituents on the benzyl group, coupled with the pyrrolidine ring, endows this molecule with distinct reactivity and binding characteristics that make it a valuable scaffold for developing novel therapeutic agents.
Recent research in the domain of 1-(2-Bromo-3-methylbenzyl)pyrrolidine has highlighted its role as a key intermediate in synthesizing bioactive molecules. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the design of molecules with enhanced pharmacological profiles. The pyrrolidine moiety, on the other hand, is well-documented for its ability to modulate biological pathways by interacting with specific targets, including enzymes and receptors.
One of the most compelling aspects of 1-(2-Bromo-3-methylbenzyl)pyrrolidine is its potential application in the development of small-molecule inhibitors targeting neurological disorders. Studies have demonstrated that derivatives of this compound exhibit promising activity against enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The benzyl group's steric bulk and electronic properties contribute to selective binding interactions, which are critical for achieving high affinity and low toxicity. Furthermore, the pyrrolidine ring can be further modified to fine-tune solubility and metabolic stability, making it an ideal candidate for preclinical development.
In addition to its pharmacological relevance, 1-(2-Bromo-3-methylbenzyl)pyrrolidine has shown promise in material science applications. Its ability to act as a precursor for polymers and coatings with unique properties has been explored by researchers seeking innovative materials for electronics and biomedicine. The bromine substituent allows for controlled polymerization processes, enabling the creation of materials with tailored mechanical and thermal properties. This dual functionality—pharmaceutical applicability and material science utility—underscores the compound's versatility and industrial significance.
The synthesis of 1-(2-Bromo-3-methylbenzyl)pyrrolidine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Initial steps typically involve the bromination of 3-methylbenzyl halides followed by nucleophilic substitution with pyrrolidine derivatives. Advanced techniques such as flow chemistry have been employed to optimize these reactions, reducing waste and improving scalability. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing, where sustainability is increasingly prioritized alongside efficacy.
From a regulatory perspective, 1-(2-Bromo-3-methylbenzyl)pyrrolidine falls under standard guidelines for chemical substances used in research and development. Its handling requires adherence to safety protocols typical for organic synthesis but does not pose exceptional hazards under normal laboratory conditions. This makes it accessible for academic institutions and pharmaceutical companies alike to explore its potential without unnecessary regulatory hurdles.
The future prospects of 1-(2-Bromo-3-methylbenzyl)pyrrolidine are bright, with ongoing research focusing on expanding its chemical space through structural modifications. By integrating machine learning algorithms into virtual screening processes, researchers can rapidly identify novel derivatives with enhanced biological activity. This computational approach accelerates the drug discovery pipeline by predicting binding affinities and optimizing lead compounds before experimental validation.
In conclusion, 1-(2-Bromo-3-methylbenzyl)pyrrolidine (CAS No. 2137650-54-3) stands out as a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for developing innovative therapeutics while also serving as a valuable building block for advanced materials. As research continues to evolve, this compound will undoubtedly play an integral role in shaping the future of chemical biology and medicinal chemistry.
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